![molecular formula C23H36ClN3O B4791275 N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4791275.png)
N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide, commonly known as BCA, is a chemical compound used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The mechanism of action of BCA involves its selective blockade of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward and motivation. By blocking the activity of this receptor, BCA reduces the release of dopamine in these pathways, leading to a reduction in drug-seeking behavior and an improvement in cognitive function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the mesolimbic and mesocortical pathways of the brain, leading to a reduction in drug-seeking behavior. BCA has also been shown to improve cognitive function in animal models of schizophrenia, possibly through its effects on the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BCA is its selectivity for the dopamine D3 receptor, which allows for more targeted research on the role of this receptor in neurological disorders. However, one limitation of BCA is its relatively short half-life, which can make it difficult to administer in animal models. Additionally, the effects of BCA may vary depending on the dosage and duration of treatment, which can make it challenging to interpret research findings.
Direcciones Futuras
Future research on BCA could focus on its potential therapeutic applications in other neurological disorders, such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further studies could investigate the optimal dosage and duration of treatment with BCA, as well as its potential side effects. Finally, research could explore the development of new compounds based on the structure of BCA that may have improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
BCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. BCA has been shown to reduce drug-seeking behavior in animal models of drug addiction and to improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36ClN3O/c1-23(2,3)19-6-10-21(11-7-19)25-22(28)17-27-14-12-26(13-15-27)16-18-4-8-20(24)9-5-18/h4-5,8-9,19,21H,6-7,10-17H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVOHCROMNSRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.